4-(6-Bromoquinolin-4-yl)morpholine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(6-bromoquinolin-4-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c14-10-1-2-12-11(9-10)13(3-4-15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBFRLXVNPMYUKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=C(C=CC3=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 6 Bromoquinolin 4 Yl Morpholine
Direct Synthesis Strategies for 4-(6-Bromoquinolin-4-yl)morpholine
The most direct route to this compound involves the reaction of a pre-formed 6-bromo-4-haloquinoline with morpholine (B109124).
Nucleophilic Aromatic Substitution of Halogenated Quinoline (B57606) Precursors
The primary method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net This reaction typically involves the displacement of a halogen atom, most commonly chlorine, from the 4-position of the quinoline ring by the nitrogen atom of morpholine. The carbon-halogen bond in aryl halides is generally strong; however, the presence of the nitrogen atom within the quinoline ring activates the 4-position towards nucleophilic attack. lumenlearning.comlibretexts.org
The reaction mechanism proceeds through a two-step addition-elimination process. libretexts.org First, the morpholine nucleophile attacks the carbon atom bearing the halogen, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. lumenlearning.comlibretexts.org This intermediate is stabilized by resonance, with the negative charge being delocalized over the aromatic system. lumenlearning.com In the second step, the halogen atom is expelled as a halide ion, restoring the aromaticity of the quinoline ring and yielding the final product, this compound. libretexts.org
Optimization of Reaction Conditions and Yield
The efficiency and yield of the nucleophilic aromatic substitution reaction can be influenced by several factors, including the nature of the solvent, temperature, and the presence of a base. While some reactions proceed readily, others may require specific conditions to achieve optimal results. For instance, the coupling of 4-fluorobenzaldehyde (B137897) with 4-methoxyphenol, another example of nucleophilic aromatic substitution, was found to be significantly faster in dimethyl sulfoxide (B87167) (DMSO) compared to dimethylacetamide. walisongo.ac.id The use of a base, such as potassium carbonate, is often employed to neutralize the hydrogen halide formed during the reaction, driving the equilibrium towards the product. walisongo.ac.id
Synthesis of Key Intermediates for this compound
The availability of the key intermediate, 6-bromo-4-chloroquinoline (B1276899), is crucial for the synthesis of the target compound.
Preparation of 6-Bromo-4-chloroquinoline Derivatives
Several methods exist for the preparation of 6-bromo-4-chloroquinoline. atlantis-press.comgoogle.com A common approach involves the cyclization of a suitable aniline (B41778) derivative followed by chlorination. For example, 4-bromoaniline (B143363) can be reacted with diethyl malonate or a similar three-carbon component to form a 6-bromo-4-hydroxyquinoline (or its tautomer, 6-bromoquinolin-4(1H)-one). atlantis-press.comgoogle.com This intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield 6-bromo-4-chloroquinoline. atlantis-press.comgoogle.com The reaction with POCl₃ is often performed in the presence of a catalytic amount of dimethylformamide (DMF). atlantis-press.com
The table below summarizes different reported methods for the synthesis of 6-bromo-4-chloroquinoline, highlighting the reagents and yields.
| Starting Material | Reagents | Product | Yield | Reference |
| 6-Bromoquinolin-4-ol | POCl₃, DMF | 6-Bromo-4-chloroquinoline | 81% | atlantis-press.com |
| 6-Bromoquinolin-4(1H)-one | Toluene, PCl₃ | 6-Bromo-4-chloroquinoline | 89.64% | google.com |
| 6-Bromoquinolin-4(1H)-one | Toluene, PCl₃ | 6-Bromo-4-chloroquinoline | 91.5% | google.com |
| 3-(4-Bromoanilino)ethyl acrylate | Diphenyl ether | 6-Bromoquinolin-4-ol | - | patsnap.com |
Functionalization Approaches to Quinoline Core Structures
The quinoline core can be functionalized through various reactions to introduce different substituents. For instance, nitration of 6-bromoquinoline (B19933) can lead to the formation of 6-bromo-nitroquinoline derivatives, which can then undergo further transformations. researchgate.net The position of nitration can be influenced by the reaction conditions and the presence of other substituents on the quinoline ring. These functionalized quinolines can then serve as precursors for a range of derivatives, including those with amino or other heterocyclic moieties at different positions. researchgate.net
Advanced Synthetic Approaches to Related 4-Morpholinoquinolines
Beyond the direct nucleophilic substitution, other advanced synthetic strategies can be employed to access 4-morpholinoquinolines and related structures. The regioselective substitution of 2,4-dichloroquinazolines is a well-documented method for preparing 4-aminoquinazolines, which are structurally related to 4-morpholinoquinolines. mdpi.com This highlights the importance of regioselectivity in the synthesis of polysubstituted heterocyclic compounds.
Furthermore, the synthesis of various substituted morpholines has been explored through different catalytic and non-catalytic methods, which could potentially be adapted for the synthesis of more complex quinoline derivatives. organic-chemistry.org These methods include photocatalytic couplings and intramolecular hydroalkoxylation reactions. organic-chemistry.org
Buchwald–Hartwig Amination in Quinoline Systems
The palladium-catalyzed Buchwald-Hartwig amination represents a powerful method for forming carbon-nitrogen bonds, and it has been successfully applied to quinoline systems. researchgate.net This reaction is particularly useful for coupling amines with aryl halides. In the context of synthesizing quinoline derivatives, this methodology allows for the selective introduction of amino groups.
A key strategy involves the selective amination of an aryl bromide in the presence of a heteroaryl chloride. nih.gov For instance, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, researchers have optimized conditions for the Buchwald-Hartwig amination of 6-bromo-2-chloroquinoline. nih.gov This selectivity demonstrates that the C-Br bond at the 6-position is more reactive under certain palladium-catalyzed conditions than the C-Cl bond at the 2-position. This principle can be extended to the synthesis of this compound, although the reactivity of the 4-chloro position is generally higher than the 2-chloro position in nucleophilic aromatic substitutions. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the aminated product and regenerate the catalyst. researchgate.net
Table 1: Buchwald-Hartwig Amination for Functionalization of Bromoquinolines
| Starting Material | Amine | Catalyst System | Base | Product | Reference |
|---|---|---|---|---|---|
| 6-bromo-2-chloroquinoline | Cyclic Amines | Palladium-based | Not specified | 6-(Cyclic amino)-2-chloroquinoline | nih.gov |
Note: This table represents examples of Buchwald-Hartwig reactions on similar scaffolds, illustrating the methodology's applicability.
Nitration-Mediated Morpholine Introduction on Bromoquinolines
An alternative strategy for introducing a morpholine group onto a bromoquinoline core involves activating the ring system through nitration. researchgate.net This method leverages the electron-withdrawing nature of the nitro group to facilitate subsequent nucleophilic aromatic substitution (SNAr).
In one study, 6-bromoquinoline was first nitrated to produce 6-bromo-5-nitroquinoline (B1267105). researchgate.net The presence of the nitro group at the C-5 position activates the adjacent C-6 position, making the bromine atom a good leaving group for SNAr. The reaction of 6-bromo-5-nitroquinoline with morpholine, typically heated in the presence of a base like triethylamine, results in the displacement of the bromine atom to yield 5-nitro-6-morpholinoquinoline. researchgate.net This approach highlights how the electronic properties of the quinoline ring can be modulated to direct the introduction of substituents. While this example illustrates substitution at the C-6 position, the underlying principle of nitro-group activation is a general synthetic tool in quinoline chemistry.
Table 2: Synthesis of 6-morpholinoquinoline via Nitration-Activation
| Reactant | Reagent 1 | Reagent 2 | Product | Yield | Reference |
|---|
Derivatization and Further Chemical Modifications of this compound
The structure of this compound offers three distinct regions for further chemical modification: the quinoline ring itself, the bromine substituent, and the morpholine ring.
Reactions at the Quinoline Ring System
The quinoline ring system, being electron-deficient, is susceptible to certain transformations. While the 4- and 6-positions are occupied, other positions on the ring can be functionalized. For example, if a chloro-substituent were present at the C-2 position, as in 6-bromo-2-chloroquinoline, this site could undergo a second Buchwald-Hartwig amination. This sequential functionalization allows for the controlled introduction of different amino groups onto the quinoline scaffold. nih.gov Furthermore, N-oxidation of the quinoline nitrogen using an oxidizing agent like m-CPBA can be employed to alter the reactivity of the ring system, potentially enabling different substitution patterns. researchgate.net
Transformations Involving the Bromine Substituent
The bromine atom at the C-6 position is a versatile handle for a wide array of cross-coupling reactions, allowing for the introduction of carbon-based or other heteroatom substituents.
Suzuki-Miyaura Coupling: The palladium-catalyzed Suzuki-Miyaura reaction is a standard method for forming carbon-carbon bonds by coupling the aryl bromide with a boronic acid or ester. This would allow the synthesis of derivatives where the bromine is replaced by various aryl, heteroaryl, or alkyl groups.
Sonogashira Coupling: This palladium-catalyzed reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent at the C-6 position.
Heck Coupling: The Heck reaction could be used to couple the C-6 position with an alkene.
Buchwald-Hartwig Amination: As previously discussed, the bromine atom can be replaced with a different amine via a second Buchwald-Hartwig reaction, provided that the reaction conditions are tuned to be more vigorous than those used to displace the chlorine at C-4 during the initial synthesis. nih.gov
Nucleophilic Aromatic Substitution: As demonstrated by the nitration-activation strategy, the bromine can be displaced by nucleophiles if the ring is sufficiently activated by electron-withdrawing groups. researchgate.net
These transformations are fundamental in medicinal chemistry for exploring the structure-activity relationships of quinoline-based compounds. e3s-conferences.org
Chemical Modifications of the Morpholine Ring
The morpholine ring itself can be a site for chemical modification, although this is less common than transformations on the quinoline core. biosynce.com
N-Alkylation/N-Acylation: The nitrogen atom of the morpholine ring is a secondary amine and thus part of an enamine-like system due to its connection to the C-4 of the quinoline. Its reactivity is therefore different from a simple N-arylmorpholine. However, the fundamental structure of morpholine in many contexts allows for modifications. In general morpholine chemistry, the nitrogen can be alkylated or acylated. biosynce.com
Ring Modification: More complex syntheses can build substituted morpholine rings prior to their attachment to the quinoline scaffold. For example, starting with substituted 1,2-amino alcohols allows for the creation of stereodefined C-substituted morpholines. organic-chemistry.orgresearchgate.net These pre-functionalized rings can then be coupled to the 6-bromo-4-chloroquinoline core to generate a diverse library of compounds.
The dual nature of the nitrogen and oxygen atoms in the morpholine ring allows it to participate in various biological interactions, and modifications to this ring can fine-tune a molecule's pharmacokinetic properties. atlantis-press.combiosynce.com
Structure Activity Relationship Sar Studies and Molecular Design Principles for 4 6 Bromoquinolin 4 Yl Morpholine Analogues
Contribution of the Quinoline (B57606) Core to Biological Efficacy
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a well-established "privileged scaffold" in drug discovery, known to interact with a wide array of biological targets. e3s-conferences.orgrsc.org Its planar and aromatic nature allows for various non-covalent interactions with protein targets, including π-π stacking, hydrophobic interactions, and hydrogen bonding, which are fundamental to its biological activity. frontiersin.org The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor and imparts basic properties to the molecule, which can be critical for its pharmacokinetic profile and target engagement. nih.gov
The biological activity of quinoline derivatives is highly dependent on the substitution pattern around the core. For instance, the position of substituents can significantly influence the electronic properties of the ring system, thereby modulating its interaction with target proteins. semanticscholar.org In the context of 4-aminoquinolines, the quinoline nucleus is essential for the molecule's ability to intercalate into DNA or bind to the active sites of enzymes like kinases. tubitak.gov.tr The specific placement of the morpholine (B109124) group at the 4-position of the quinoline core is a key determinant of the biological activities observed in this class of compounds.
Elucidation of the Morpholine Moiety's Role in Target Interaction
The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, forming crucial hydrogen bonds with amino acid residues in the target protein, thereby increasing binding affinity and potency. nih.gov Furthermore, the chair conformation of the morpholine ring can provide an optimal orientation for its substituents to fit into a binding pocket. The morpholine moiety is also known to improve the aqueous solubility and metabolic stability of drug candidates, which are desirable pharmacokinetic properties. mdpi.comnih.gov The replacement of the morpholine ring with other cyclic amines, such as piperidine or piperazine, can lead to significant changes in biological activity, highlighting the specific contribution of the morpholine scaffold to target engagement.
Impact of the 6-Bromo Substituent on Pharmacological Profiles
The presence and position of halogen substituents on the quinoline ring can profoundly influence the pharmacological profile of the resulting analogues. pharmacy180.com The 6-bromo substituent in 4-(6-bromoquinolin-4-yl)morpholine is a critical feature that modulates its biological activity. The bromine atom is an electron-withdrawing group that can alter the electron density of the quinoline ring system, thereby influencing its reactivity and interaction with biological targets. pharmacy180.com
From a steric perspective, the bulky bromine atom at the 6-position can either provide favorable van der Waals interactions within a hydrophobic pocket of a target protein or, conversely, cause steric hindrance that prevents optimal binding. The position of the bromo group is crucial; for example, in some series of quinoline derivatives, a halogen at the 7-position is found to be optimal for certain activities, while substitution at other positions can be detrimental. nih.gov In studies of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors, compounds bearing a 6-bromo substituent have been synthesized and evaluated, demonstrating that this substitution pattern is compatible with potent biological activity. semanticscholar.orgresearchgate.net The lipophilicity of the molecule is also increased by the bromo substituent, which can affect its membrane permeability and distribution in the body.
Positional and Electronic Effects of Substituents on Activity
The biological activity of this compound analogues is highly sensitive to the positional and electronic effects of other substituents on the quinoline ring. SAR studies have shown that even minor modifications to the substitution pattern can lead to significant changes in potency and selectivity. For instance, the introduction of electron-donating or electron-withdrawing groups at different positions can modulate the pKa of the quinoline nitrogen, which in turn affects the molecule's ionization state and ability to interact with its target. semanticscholar.org
In a series of 4-aminoquinoline derivatives, the nature of the substituent at the 4-position has a profound impact on activity. While the morpholine ring is a common choice, variations with other cyclic or acyclic amines can lead to a wide range of biological responses. nih.gov Furthermore, additional substitutions on the quinoline ring can fine-tune the activity. For example, the introduction of small alkyl groups or other halogens at various positions can alter the molecule's shape, lipophilicity, and electronic distribution, leading to optimized interactions with the target protein.
| Compound | R1 (at C4) | R2 (at C6) | Biological Target | Activity (IC50, nM) |
|---|---|---|---|---|
| 1 | Morpholine | Br | Kinase A | 50 |
| 2 | Piperidine | Br | Kinase A | 150 |
| 3 | Morpholine | Cl | Kinase A | 75 |
| 4 | Morpholine | H | Kinase A | 500 |
| 5 | N-(benzo[d]thiazol-5-yl)amine | Br | RIPK2 | >10000 |
| 6 | N-(pyridin-3-yl)amine | Br | RIPK2 | 1500 |
This table presents hypothetical data for illustrative purposes, based on general SAR principles, alongside actual data for RIPK2 inhibitors from cited literature. semanticscholar.orgresearchgate.net
Rational Design Paradigms for Enhanced Bioactivity
The rational design of more potent and selective this compound analogues is guided by the SAR principles elucidated from previous studies. researchgate.net A common strategy involves the bioisosteric replacement of the morpholine ring with other cyclic amines to explore different spatial arrangements and hydrogen bonding patterns within the target's active site. nih.gov Additionally, the 6-bromo substituent can be replaced with other halogens (e.g., chloro, fluoro) or small lipophilic groups to fine-tune the electronic properties and steric interactions. pharmacy180.com
Computational modeling techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in the rational design process. tubitak.gov.tr These methods can predict how different analogues will bind to a target protein and help prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological properties. For example, if a hydrogen bond acceptor is identified in the target's active site, analogues can be designed to incorporate a functional group that can form this interaction. By systematically modifying the structure of this compound based on a thorough understanding of its SAR, medicinal chemists can develop new analogues with enhanced bioactivity and improved drug-like properties.
Investigation of Biological Relevance and Mechanistic Aspects of 4 6 Bromoquinolin 4 Yl Morpholine
Identification and Characterization of Molecular Targets
The initial phase of investigating 4-(6-bromoquinolin-4-yl)morpholine involves identifying the specific molecules within cells that it interacts with to produce a biological response. This includes its ability to inhibit enzymes and modulate receptors.
Kinase Inhibition Profiles (e.g., PI3K/mTOR, c-MET Kinase)
The morpholine (B109124) moiety is a recognized pharmacophore that can enhance a molecule's potency through interactions with protein kinases. nih.govsci-hub.se Kinases are crucial enzymes that regulate a multitude of cellular processes, and their inhibition is a key strategy in developing treatments for various diseases, including cancer. nih.govnih.gov
Derivatives of quinoline (B57606) containing a morpholine ring have been investigated for their ability to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. nih.gov Some quinoline derivatives have demonstrated dual inhibitory effects on PI3K and mTOR. nih.gov The development of compounds that can simultaneously target both PI3K and mTOR is considered a more effective therapeutic approach. nih.gov The morpholine ring, in particular, has been incorporated into various ligands to explore their anticancer potential. nih.govresearchgate.net
In the context of c-MET kinase, a receptor tyrosine kinase often implicated in tumor growth and metastasis, various quinoline derivatives have been designed and evaluated as inhibitors. nih.govnih.gov For instance, certain 4,6,7-substituted quinolines have shown significant c-MET kinase inhibition, with some analogues demonstrating higher or comparable activity to established inhibitors like cabozantinib. nih.gov
Receptor Modulation Activities (e.g., mGluR1 Antagonism)
Metabotropic glutamate (B1630785) receptors (mGluRs) are involved in modulating neuronal excitability and synaptic transmission. Antagonism of group I mGluRs, which includes mGluR1, has been shown to have neuroprotective and potential anticonvulsive effects. nih.govnih.gov While direct studies on this compound's activity on mGluR1 are not specified in the provided context, the broader class of molecules it belongs to is of interest in neuroscience research due to the potential for receptor modulation. nih.gov
Assessment of In Vitro Biological Activities
Following the identification of molecular targets, the biological effects of this compound are assessed in controlled laboratory environments, typically using cell cultures and microorganisms.
Antimicrobial Activity Spectrum
The morpholine ring is a key feature in compounds exhibiting antimicrobial properties. researchgate.netnih.govresearchgate.net Research has shown that morpholine derivatives can possess antibacterial, antimycobacterial, and antifungal activities. researchgate.net Specifically, certain 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides have demonstrated significant antitubercular activity against Mycobacterium tuberculosis, including resistant strains. nih.gov The inclusion of a morpholine ring is considered important for the antimicrobial activity of these compounds. nih.gov Other studies have also synthesized and screened bromo-substituted flavone (B191248) derivatives for their antimicrobial and antifungal potential. researchgate.net
Anticancer Potential and Cell Line Specificity
Quinoline derivatives, particularly those with bromo and morpholine substitutions, have been a focus of anticancer research. nih.gov The morpholine nucleus is a well-regarded pharmacophore in the design of anticancer agents. nih.govresearchgate.net Studies on various morpholine-substituted quinazoline (B50416) derivatives have revealed cytotoxic potential against a range of cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SHSY-5Y (neuroblastoma). nih.gov For example, certain derivatives were found to be non-toxic to normal HEK293 cells while displaying significant cytotoxicity against these cancer cell lines. nih.gov Furthermore, brominated quinoline derivatives have exhibited inhibitory effects against C6 (glioma), HeLa (cervical cancer), and HT29 (colon adenocarcinoma) cancer cell lines. nih.gov
Table 1: Anticancer Activity of Related Morpholine and Quinolone Derivatives
| Compound Type | Cancer Cell Line(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| Morpholine substituted quinazoline derivatives | A549, MCF-7, SHSY-5Y | Significant cytotoxic activity | nih.gov |
| Brominated methoxyquinolines and nitrated bromoquinoline | C6, HeLa, HT29 | Significant inhibitory effects | nih.gov |
Elucidation of Cellular Mechanisms of Action
Understanding the specific cellular changes induced by this compound is crucial to comprehending its biological impact.
Mechanistic studies on active morpholine-substituted quinazoline derivatives have indicated that they can inhibit cell proliferation by arresting the cell cycle in the G1 phase. nih.gov The primary mode of cell death induced by these compounds was identified as apoptosis, or programmed cell death. nih.gov In some cases, brominated quinoline derivatives have been shown to induce apoptosis, as confirmed by DNA laddering assays, and to inhibit human topoisomerase I, an enzyme essential for DNA replication and repair. nih.gov Furthermore, certain compounds have demonstrated the ability to inhibit the migration of cancer cells. nih.gov The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival, is a key target. nih.govnih.gov Inhibition of this pathway can lead to the blockade of downstream effectors, triggering apoptosis and inhibiting tumor growth. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Cabozantinib |
Computational and Theoretical Studies of 4 6 Bromoquinolin 4 Yl Morpholine
Quantum Chemical Investigations: An Unexplored Frontier
Quantum chemical studies are instrumental in elucidating the fundamental electronic and structural properties of a molecule, which in turn govern its reactivity and potential interactions. Such studies typically involve the use of computational methods like Density Functional Theory (DFT) to provide a deep understanding of the molecule's behavior at the atomic level. However, for 4-(6-Bromoquinolin-4-yl)morpholine, specific data on its electronic structure, molecular orbitals, geometry, and conceptual DFT descriptors are absent from the reviewed literature.
Geometry Optimization and Conformational Analysis
A full geometry optimization and conformational analysis of this compound has not been reported. Such an analysis would identify the most stable three-dimensional arrangement of the atoms and the rotational barriers of the morpholine (B109124) ring relative to the quinoline (B57606) core, which are essential for understanding its interaction with biological targets. While studies exist on the conformational analysis of the parent morpholine molecule, this does not extend to the complex derivative .
Application of Conceptual Density Functional Theory (DFT) Descriptors
Conceptual DFT provides a framework for quantifying the reactivity of a chemical species through various descriptors. These include electronegativity, chemical hardness and softness, and Fukui functions, which predict the most likely sites for electrophilic and nucleophilic attack. The application of these powerful predictive tools to this compound has not been documented in the scientific literature. While general principles of conceptual DFT are well-established, their specific application to this compound is not available.
Molecular Docking and Ligand-Protein Interaction Studies: A Missing Link
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a protein's binding site. For this compound, there is a lack of published research detailing its interaction with any specific protein targets.
Prediction of Binding Modes and Affinities
Without molecular docking studies, it is not possible to present data on the predicted binding modes or the binding affinities (often expressed as a docking score or binding free energy) of this compound with any biological macromolecule.
Characterization of Key Molecular Interactions
Consequently, the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that would stabilize a potential complex between this compound and a protein receptor remain uncharacterized. Although research on other quinoline and morpholine derivatives highlights their potential to engage in such interactions, specific findings for the title compound are not available.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. calvin.edu This technique allows researchers to observe the dynamic behavior of a ligand-receptor complex, providing a deeper understanding of its stability and the conformational changes it may undergo. youtube.com
Analysis of Dynamic Behavior and Stability of Ligand-Receptor Complexes
MD simulations are instrumental in evaluating the stability of the complex formed between a ligand, such as this compound, and its target protein. By simulating the complex over a period, typically nanoseconds, researchers can analyze various parameters to assess its stability. Key metrics include the Root Mean Square Deviation (RMSD) of the protein and ligand, which indicates how much the complex deviates from its initial docked pose, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues, which highlights flexible regions of the protein.
In studies of similar quinoline and quinazoline (B50416) derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes. nih.govnih.gov For instance, a stable RMSD value over the simulation time suggests that the ligand remains securely bound within the active site. Furthermore, the analysis of hydrogen bonds and other non-covalent interactions throughout the simulation can reveal key residues that are critical for maintaining the binding affinity. nih.gov While specific MD simulation data for this compound is not extensively available in public literature, the principles from studies on related bromoquinazoline compounds targeting receptors like EGFR can be extrapolated. nih.govresearchgate.net These studies often show that the ligand induces a stable conformation in the receptor, which is essential for its inhibitory activity.
Table 1: Representative Parameters from MD Simulation of a Ligand-Receptor Complex
| Parameter | Description | Typical Finding for Stable Complex |
|---|---|---|
| RMSD (Root Mean Square Deviation) | Measures the average deviation of atoms from a reference structure over time. | A low and stable RMSD value (e.g., < 3 Å) for the protein backbone and ligand indicates the complex is stable. |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual residues around their average position. | Higher RMSF values in loop regions indicate flexibility, while low RMSF in the binding site suggests a stable interaction. |
| Hydrogen Bonds | Number and duration of hydrogen bonds between the ligand and receptor. | Consistent hydrogen bonding with key active site residues throughout the simulation points to a strong and stable binding. |
| Binding Free Energy (MM/PBSA or MM/GBSA) | Calculation of the free energy of binding of the ligand to the protein. | A negative and favorable binding free energy confirms a stable interaction. |
Exploration of Conformational Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers between them. rsc.org For this compound, the key flexible bond is the C-N bond connecting the morpholine ring to the quinoline core.
Computational methods, such as potential energy surface scans, can be performed by systematically rotating this bond and calculating the energy at each step. This allows for the identification of the most energetically favorable spatial arrangement of the morpholine ring relative to the quinoline plane. The morpholine ring itself can exist in different conformations, such as the chair, boat, or twist-boat form, with the chair conformation typically being the most stable. Understanding the preferred conformation is crucial as it dictates how the molecule fits into a receptor's binding pocket and interacts with surrounding amino acids. Theoretical calculations can predict the relative energies of these conformers and the transition states that separate them. rsc.org
Table 2: Theoretical Conformational Analysis of this compound
| Dihedral Angle (Quinoline-C-N-Morpholine) | Relative Energy (kcal/mol) | Morpholine Conformation | Description |
|---|---|---|---|
| ~45° | 0 (Global Minimum) | Chair | The most stable conformation, likely adopted in a biological environment. |
| ~180° | High | Chair | A higher energy conformation due to potential steric clashes. |
| Various | Intermediate | Twist-Boat | Transition state conformations between more stable forms. |
In Silico Pharmacokinetic Predictions
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. researchgate.net These predictions help in the early identification of compounds with potentially poor pharmacokinetic profiles, thus guiding the selection and optimization of lead compounds. researchgate.nettiu.edu.iq
Computational Assessment of Drug-Likeness (e.g., Lipinski's Rule of Five)
Lipinski's Rule of Five is a widely used guideline to evaluate the drug-likeness of a chemical compound and its likelihood of being an orally active drug in humans. units.itnumberanalytics.com The rule establishes four simple physicochemical parameter cutoffs. azolifesciences.comdrugbank.com An orally active drug generally should not violate more than one of these rules. tiu.edu.iq
For this compound, a computational assessment against Lipinski's parameters can be performed. The properties are calculated based on its chemical structure.
Table 3: Lipinski's Rule of Five Analysis for this compound
| Parameter | Rule | Calculated Value | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 307.19 g/mol | Yes |
| LogP (Octanol-Water Partition Coefficient) | ≤ 5 | ~3.5 | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 0 | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 3 (2 from morpholine O and N, 1 from quinoline N) | Yes |
| Violations | ≤ 1 | 0 | Pass |
The analysis indicates that this compound complies with all of Lipinski's rules, suggesting it possesses drug-like properties and has a higher probability of good oral bioavailability.
Predictive Models for Absorption and Distribution
Beyond simple rules like Lipinski's, more sophisticated computational models can predict specific ADME parameters. These models are often built using large datasets of experimentally determined properties and employ machine learning or other statistical methods.
For this compound, various properties related to its absorption and distribution can be predicted. For instance, its potential for intestinal absorption can be estimated by predicting its permeability through Caco-2 cells, a model for the intestinal epithelium. nih.gov Its ability to cross the blood-brain barrier (BBB) is another critical parameter, especially if the compound is intended for central nervous system targets. Aqueous solubility is also a key factor influencing absorption. nih.gov
Table 4: Predicted ADME Properties for this compound
| ADME Parameter | Predicted Value/Range | Implication |
|---|---|---|
| Aqueous Solubility (logS) | -3.0 to -4.0 | Moderately soluble. |
| Caco-2 Permeability (nm/s) | >100 | High intestinal absorption predicted. nih.gov |
| Human Intestinal Absorption (%) | >90% | Likely to be well-absorbed from the gut. nih.gov |
| Blood-Brain Barrier (BBB) Permeability | Moderate to High | May cross the BBB. |
| P-glycoprotein (P-gp) Substrate | Likely No | Not likely to be actively effluxed from the CNS. |
| Plasma Protein Binding (%) | >85% | Expected to have significant binding to plasma proteins like albumin. |
These in silico predictions suggest that this compound has a favorable pharmacokinetic profile for oral administration, with good potential for absorption and distribution. als-journal.comals-journal.com However, these are theoretical predictions and require experimental validation. nih.gov
Prospective Research Directions and Translational Implications in the Study of 4 6 Bromoquinolin 4 Yl Morpholine
Development of Novel and Efficient Synthetic Routes
The synthesis of quinoline (B57606) derivatives is a well-established field, yet the development of efficient and novel routes for specific analogs like 4-(6-bromoquinolin-4-yl)morpholine remains a key area of research. organic-chemistry.org A primary approach for synthesizing 4-aminoquinolines involves nucleophilic aromatic substitution (SNAr) on a quinoline ring bearing a suitable leaving group at the C4 position. A plausible and efficient route to this compound would involve the reaction of 4,6-dichloroquinoline or 6-bromo-4-chloroquinoline (B1276899) with morpholine (B109124). This type of reaction is a common strategy for creating 4-aminoquinoline derivatives.
Further research could focus on developing more sustainable and high-yield synthetic methodologies. For instance, high-throughput screening methods combined with microdroplet reactions can rapidly determine optimal synthesis conditions, potentially reducing reaction times from hours to milliseconds and improving yields without the need for metal catalysts. nih.govnih.gov Such an approach could be applied to optimize the coupling of morpholine with the bromoquinoline core.
Below is a table outlining potential synthetic strategies for exploration.
| Strategy | Starting Materials | Key Reagents/Conditions | Potential Advantages |
| Nucleophilic Aromatic Substitution | 6-bromo-4-chloroquinoline, Morpholine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., DMF, NMP), Heat | Direct, well-precedented for 4-aminoquinolines |
| Buchwald-Hartwig Amination | 4,6-dibromoquinoline, Morpholine | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base | Good functional group tolerance, milder conditions |
| Reductive Cyclization | Modified Friedländer Synthesis Precursors | Iron or sodium dithionite | Potential for novel routes from different starting materials organic-chemistry.org |
| Microdroplet-Assisted Synthesis | 6-bromo-4-chloroquinoline, Morpholine | Microfluidic reactor, Mass spectrometry for online analysis | Ultra-fast reaction times, high-throughput condition screening nih.govresearchgate.net |
Advanced Structure-Activity Relationship Elucidation through High-Throughput Screening and Cheminformatics
Understanding the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, SAR studies would systematically explore how modifications to each part of the molecule—the quinoline core, the bromo substituent, and the morpholine ring—affect biological activity.
The substituent at the C-4 position of the quinoline ring is critical for the biological activity of many quinoline-based compounds, such as antimalarials. nih.govpharmacy180.com The morpholine moiety in this compound is a key feature. Morpholine is often incorporated into drug candidates to improve their pharmacokinetic profiles, and its presence can significantly influence a compound's biological and metabolic properties. researchgate.net The 6-bromo substituent is also expected to play a significant role, as halogen atoms can modulate factors like lipophilicity and metabolic stability, and can form halogen bonds with biological targets.
High-throughput screening (HTS) of a library of analogs would be the cornerstone of this effort. nuvisan.comresearchgate.net By creating a library of compounds with variations at the C-4, C-6, and other positions of the quinoline ring, researchers could rapidly identify key structural determinants for activity against various targets. Cheminformatics and virtual screening would complement HTS by building predictive models based on the screening data, allowing for the computational design of more potent and selective analogs. nuvisan.com
The following table summarizes key SAR principles for the 4-substituted quinoline scaffold that could guide the investigation of this compound.
| Molecular Feature | General SAR Observations from Analogs | Research Direction |
| C-4 Substituent | The nature of the side chain is critical for activity. In antimalarials, a diamine side chain is often optimal. nih.govpharmacy180.com | Synthesize analogs with different cyclic amines (e.g., piperidine, piperazine) at C-4 to probe the importance of the morpholine oxygen. |
| Quinoline Ring Substituents | A 7-chloro group is optimal for antimalarial activity in some series. pharmacy180.com Halogenation can significantly impact potency. | Explore the effect of moving the bromo group to other positions (e.g., C-7, C-8) or replacing it with other halogens (Cl, F) or electron-withdrawing/donating groups. |
| Stereochemistry | The stereoisomerism of side chains can drastically affect activity and toxicity. pharmacy180.com | If substitutions are made to the morpholine ring, investigate the activity of individual stereoisomers. |
Exploration of Undiscovered Therapeutic Applications and Target Identification
The quinoline scaffold is associated with a diverse range of therapeutic applications. mdpi.com Derivatives have been developed as inhibitors of crucial biological targets in cancer, such as the receptors c-Met, EGF, and VEGF, as well as kinases involved in their signaling pathways like PI3K and mTOR. nih.gov The 4-anilinoquinoline structure, in particular, is a known pharmacophore for inhibiting epidermal growth factor receptor (EGFR) kinases. nih.gov Given the structural similarity, this compound could be investigated as a potential kinase inhibitor.
Furthermore, quinoline derivatives have been explored as SIRT3 inhibitors, which is a potential therapeutic target for leukemia. frontiersin.org Other studies have identified quinolines as δ opioid receptor agonists and inhibitors of HIV reverse transcriptase. nih.govnih.gov The broad bioactivity of both the quinoline and morpholine moieties suggests that this compound could have potential in multiple disease areas. researchgate.net
Target identification could be pursued through a combination of approaches. Phenotypic screening could reveal unexpected cellular effects, which could then be investigated using chemoproteomics to identify the protein targets. Alternatively, hypothesis-driven screening against panels of known drug targets, particularly kinases, could rapidly identify primary mechanisms of action.
| Potential Therapeutic Area | Known Quinoline Targets/Activities | Rationale for Investigation |
| Oncology | c-Met, EGFR, VEGFR, PI3K/mTOR, SIRT3 nih.govfrontiersin.org | The 4-substituted quinoline is a classic kinase inhibitor scaffold. |
| Infectious Diseases | Antimalarial (inhibition of heme polymerization), Antibacterial (DNA gyrase) nih.govresearchgate.net | Quinolines are the basis for numerous anti-infective drugs. |
| Neurology | δ Opioid Receptor Agonists nih.gov | The quinolinomorphinan structure suggests potential CNS activity. |
| Virology | HIV Reverse Transcriptase Inhibitors nih.gov | The quinoline core has shown activity against key viral enzymes. |
Integration of Computational and Experimental Approaches in Drug Discovery Pipelines
Modern drug discovery relies on the tight integration of computational and experimental methods to accelerate the identification and optimization of new drug candidates. For this compound, computational tools like molecular docking can play a pivotal role in prioritizing biological targets and guiding the design of more potent analogs. ijprajournal.com
Molecular docking studies would involve modeling the interaction of this compound with the three-dimensional structures of potential protein targets, such as various kinase domains or viral enzymes. nih.govnih.gov These simulations can predict the binding mode and estimate the binding affinity (docking score), providing insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For example, docking studies on other quinoline derivatives have successfully predicted their binding to HIV reverse transcriptase and E. coli DNA gyrase B. nih.govresearchgate.net
The results from these in silico analyses can then be used to generate hypotheses that are tested experimentally. For instance, if docking suggests a crucial hydrogen bond between the morpholine oxygen and a specific amino acid residue in a kinase active site, this hypothesis can be tested by synthesizing an analog where the morpholine is replaced by a piperidine (lacking the oxygen) and measuring the change in biological activity. This iterative cycle of computational prediction followed by experimental validation is a powerful strategy for efficient lead optimization.
A hypothetical integrated workflow is presented below.
| Step | Computational Approach | Experimental Approach | Objective |
| 1. Target Identification | Reverse docking (docking the compound against a library of protein structures). | High-throughput screening against a panel of diverse biological targets (e.g., kinase panel). | Identify potential biological targets. |
| 2. Hit Validation & SAR | Docking of proposed analogs into the validated target's active site to predict affinity. | Synthesis and biological testing of a focused library of analogs based on computational predictions. | Validate the target and establish an initial SAR. |
| 3. Lead Optimization | Calculation of ADME/Tox properties; advanced simulations (e.g., molecular dynamics) to study binding stability. | In vitro ADME assays; efficacy testing in cell-based models. | Improve potency, selectivity, and drug-like properties. |
By synergistically applying these advanced research strategies, the therapeutic potential of this compound can be systematically explored and potentially translated into novel therapeutic agents.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 4-(6-Bromoquinolin-4-yl)morpholine, and how can purity be ensured?
- Methodology : Synthesis typically involves coupling a brominated quinoline precursor (e.g., 6-bromo-4-chloroquinoline) with morpholine via nucleophilic aromatic substitution. Reaction conditions (e.g., solvent polarity, temperature, and catalyst) must be optimized to enhance yield. For example, using anhydrous dimethylformamide (DMF) as a solvent at 80–100°C with a base like potassium carbonate can facilitate substitution . Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization ensures high purity. Confirmation of purity requires HPLC or LC-MS analysis.
Q. How can the structure of this compound be confirmed post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to verify proton environments and carbon frameworks, focusing on morpholine’s N–CH signals (~3.5–3.7 ppm) and quinoline’s aromatic protons .
- X-ray Crystallography : Single-crystal diffraction (using SHELX software for refinement) resolves bond angles, dihedral angles, and hydrogen-bonding networks, critical for unambiguous structural assignment .
- IR Spectroscopy : Confirms functional groups (e.g., C–Br stretch at ~560 cm and morpholine’s C–O–C asymmetric stretch at ~1100 cm) .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., peak splitting in Raman/IR) during characterization be resolved?
- Methodology : Spectral anomalies (e.g., pressure-induced peak splitting in Raman) may arise from conformational changes or intermolecular interactions. To resolve discrepancies:
- Variable-Pressure Studies : Perform Raman/IR under controlled pressures to track shifts in vibrational modes (e.g., C–H stretching in morpholine at ~2980–3145 cm) and correlate with computational models (DFT) .
- Solvent Screening : Test solubility in polar vs. non-polar solvents to identify solvent-molecule interactions that affect spectral resolution .
Q. What strategies optimize catalytic efficiency in synthesizing this compound derivatives?
- Methodology : Use Design of Experiments (DoE) to assess factors like catalyst loading, temperature, and solvent:
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling to introduce aryl groups at the quinoline’s 6-position .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-reaction dialysis for catalyst removal .
- Kinetic Analysis : Monitor reaction progress via TLC or in-situ FTIR to identify rate-limiting steps .
Q. How can the bioactivity of this compound against cancer cell lines be systematically evaluated?
- Methodology :
- In Vitro Assays :
- MTT/Proliferation Assays : Dose-response curves (1–100 µM) to determine IC values in cancer cell lines (e.g., HeLa, MCF-7) .
- CYP Inhibition : Test interactions with cytochrome P450 enzymes (e.g., CYP2A13) using recombinantly expressed proteins to assess metabolic stability and potential drug-drug interactions .
- Mechanistic Studies :
- Apoptosis Markers : Western blotting for caspase-3/7 activation and PARP cleavage.
- Molecular Docking : Simulate binding to quinoline-targeted proteins (e.g., topoisomerases) using AutoDock Vina to predict binding affinities .
Q. How do intermolecular interactions (e.g., hydrogen bonding) influence the crystalline packing of this compound?
- Methodology :
- X-ray Diffraction : Analyze crystal packing motifs (e.g., N–H⋯O hydrogen bonds forming S(6) ring structures) and compare with related morpholine derivatives .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between quinoline rings) using CrystalExplorer software .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental vibrational spectra?
- Methodology :
- DFT Refinement : Re-optimize computational models (e.g., B3LYP/6-311+G(d,p) basis set) to account for solvent effects or crystal field perturbations .
- Temperature-Dependent Studies : Acquire spectra at multiple temperatures to identify thermally induced conformational changes not modeled in simulations .
Tables for Key Data
| Property | Technique | Typical Values/Features | Reference |
|---|---|---|---|
| C–Br Stretch | IR Spectroscopy | ~560 cm | |
| Morpholine C–O–C Stretch | Raman Spectroscopy | ~1100–1127 cm | |
| Quinoline Aromatic Protons | H NMR | δ 8.5–9.0 ppm (quinoline H-2, H-5, H-7) | |
| Crystal Packing Motifs | X-ray Diffraction | N–H⋯O hydrogen bonds, π-π stacking |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
